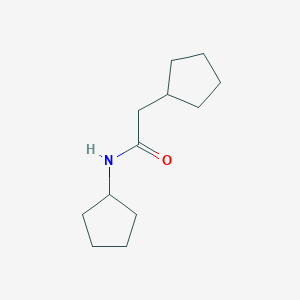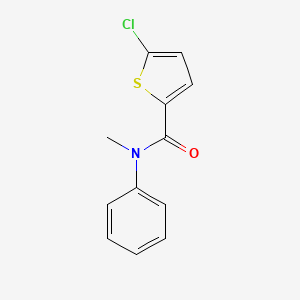
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the pyrazole family of compounds and has been studied extensively for its anti-inflammatory, anti-tumor, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting COX-2 activity, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide in lab experiments is its high purity and efficiency of synthesis. Additionally, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, one limitation of using N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide and to identify potential targets for its therapeutic use. Finally, there is potential for the development of new compounds based on the structure of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate followed by the addition of acetic anhydride. The resulting product is then reacted with ammonium acetate to yield N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide. This synthesis method is efficient and yields high purity N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-tumor and anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-4-5-11(2)12(8-10)15-13(17)9-16-7-3-6-14-16/h3-8H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHRZWSCWQWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-pyrazol-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)












![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)